N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,4-xylylenediamine
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Overview
Description
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,4-xylylenediamine, commonly referred to as DCDX, is a chemical compound used in scientific research. It is a derivative of xylylenediamine and is primarily used as a cross-linking agent for proteins and peptides. The compound has been studied extensively for its potential applications in drug delivery systems and as a tool for protein structure determination.
Mechanism of Action
The mechanism of action of DCDX involves the formation of covalent bonds between proteins or peptides. The dichloroacetyl groups on DCDX react with amino groups on the proteins or peptides, forming stable amide bonds. This covalent linkage allows for the formation of protein complexes that can be studied using a variety of techniques.
Biochemical and Physiological Effects
DCDX has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that the compound does not significantly alter protein function or cellular metabolism at the concentrations typically used in research experiments.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DCDX in scientific research is its ability to cross-link proteins and peptides in a site-specific manner. The compound can be used to selectively cross-link specific amino acid residues, allowing for the study of protein structure and function in a highly controlled manner.
However, there are also limitations to the use of DCDX in lab experiments. The compound can be difficult to work with, as it is highly reactive and can cross-link proteins and peptides non-specifically if not used carefully. Additionally, the cross-linking reaction can be time-consuming and may require optimization for each individual protein or peptide of interest.
Future Directions
There are several potential future directions for the use of DCDX in scientific research. One area of interest is the development of new drug delivery systems based on DCDX cross-linking. The compound has been used to create stable protein-drug conjugates, which could be used for targeted drug delivery to specific tissues or cells.
Another potential future direction is the use of DCDX in the study of protein-protein interactions in complex biological systems. The compound could be used to selectively cross-link specific protein complexes, allowing for the study of complex signaling pathways and cellular processes.
Overall, DCDX is a valuable tool for scientific research, with a range of potential applications in protein structure determination, drug delivery, and the study of complex biological systems.
Synthesis Methods
The synthesis of DCDX involves the reaction of 1,4-xylylenediamine with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields DCDX as a white solid.
Scientific Research Applications
DCDX has been extensively studied for its potential applications in scientific research. One of the primary uses of DCDX is as a cross-linking agent for proteins and peptides. The compound can be used to covalently link two or more proteins or peptides together, allowing for the study of protein-protein interactions and the determination of protein structure.
properties
CAS RN |
1477-20-9 |
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Molecular Formula |
C16H20Cl4N2O2 |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Cl4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI Key |
AEHLRHNHBHGHBT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Other CAS RN |
1477-20-9 |
synonyms |
Win 13 099 Win 13099 Win-13099 |
Origin of Product |
United States |
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